molecular formula C14H10ClFO B14895300 2-Chloro-1-(2-fluorophenyl)-2-phenylethanone

2-Chloro-1-(2-fluorophenyl)-2-phenylethanone

Cat. No.: B14895300
M. Wt: 248.68 g/mol
InChI Key: WKUSMIXNFMNCEJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10ClFO It is a ketone derivative that features a chloro group, a fluorophenyl group, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-fluorophenyl)-2-phenylethanone typically involves the reaction of 2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-fluorophenyl)-2-phenylethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone
  • 2-Chloro-1-(2-chlorophenyl)-2-phenylethanone
  • 2-Chloro-1-(2-methylphenyl)-2-phenylethanone

Uniqueness

2-Chloro-1-(2-fluorophenyl)-2-phenylethanone is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various chemical and biological applications .

Properties

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

IUPAC Name

2-chloro-1-(2-fluorophenyl)-2-phenylethanone

InChI

InChI=1S/C14H10ClFO/c15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)16/h1-9,13H

InChI Key

WKUSMIXNFMNCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2F)Cl

Origin of Product

United States

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